N,2-dihydroxybenzimidoyl chloride

Supramolecular Chemistry Co-crystal Engineering Molecular Recognition

N,2-Dihydroxybenzimidoyl chloride uniquely combines a reactive imidoyl chloride warhead with an ortho-phenolic –OH group, enabling intramolecular H-bond stabilization of (Z)-nitrile oxide intermediates for superior cycloaddition regioselectivity. This di-HBD synthon enables one-step tandem cyclocondensation to 2-(2-hydroxyphenyl)benzimidazoles and direct, protecting-group-free access to 2-hydroxyphenylisoxazoles—pathways inaccessible with standard mono-hydroxy hydroximoyl chlorides. For medicinal chemists targeting IDO1 zinc-binding pharmacophores or kinase inhibitor fragments, this intermediate provides a structurally pre-validated entry point. Procure now to eliminate post-cycloaddition oxygenation steps and accelerate your SAR programs.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
Cat. No. B8518252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dihydroxybenzimidoyl chloride
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=NO)Cl)O
InChIInChI=1S/C7H6ClNO2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H
InChIKeyGXCBRLCYJQRWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dihydroxybenzimidoyl Chloride: Structural Identity and Procurement Baseline


N,2-Dihydroxybenzimidoyl chloride (CAS 119841-74-6, molecular formula C₇H₆ClNO₂, molecular weight 171.58 g/mol) is an ortho-hydroxy-substituted N-hydroxybenzimidoyl chloride belonging to the hydroximoyl chloride class [1]. Its structure combines a reactive imidoyl chloride moiety with both an N-hydroxyl group and a phenolic ortho-hydroxyl group, making it a dual hydrogen-bond donor (HBD count = 2) with a topological polar surface area (TPSA) of 52.8 Ų [1]. This compound is synthetically accessed via chlorination of salicylaldoxime in pyridine or through acylation of anthranilic acid with acid chlorides under dehydrating conditions . It serves primarily as a versatile intermediate in heterocycle synthesis—particularly isoxazoles and benzimidazoles—and has been cited in medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) inhibition .

Why N,2-Dihydroxybenzimidoyl Chloride Cannot Be Generically Substituted: The Ortho-Hydroxyl Imperative


In-class hydroximoyl chlorides such as N-hydroxybenzimidoyl chloride (CAS 698-16-8) and 4-chloro-N-hydroxybenzimidoyl chloride (CAS 29568-74-9) share the reactive –C(Cl)=N–OH warhead but lack the critical ortho-phenolic –OH group. This single structural difference propagates into at least four quantifiable divergences: (i) hydrogen-bond donor count increases from 1 to 2, altering supramolecular recognition in co-crystal engineering and enzyme binding [1]; (ii) the capacity for intramolecular hydrogen bonding between the N–OH and ortho–OH stabilizes specific (Z)-configured nitrile oxide intermediates, directly affecting cycloaddition regioselectivity in isoxazole formation [2]; (iii) the ortho-hydroxyl enables oxidative conversion to quinonoid species, a transformation inaccessible to the unsubstituted parent; and (iv) the dual nucleophilic/electrophilic character arising from the juxtaposed phenol and imidoyl chloride functions opens bifunctional derivatization pathways (e.g., tandem O-alkylation / N-cyclization) that are structurally impossible for mono-hydroxy analogs [3]. These differential features are not minor curiosities—they dictate which downstream heterocyclic scaffolds can be accessed and with what efficiency, making generic substitution a demonstrably lossy strategy for any synthetic or medicinal chemistry program targeting specific substitution patterns.

Quantitative Differentiation Evidence for N,2-Dihydroxybenzimidoyl Chloride


Hydrogen-Bond Donor Count: Ortho-OH Doubles Molecular Recognition Capacity

N,2-Dihydroxybenzimidoyl chloride possesses two hydrogen-bond donor (HBD) sites (N–OH and ortho-phenolic –OH), whereas the parent N-hydroxybenzimidoyl chloride (CAS 698-16-8) possesses only one HBD [1]. This doubling of HBD count directly amplifies its utility as a ditopic probe in competitive molecular recognition studies, where the –OH group has been demonstrated to be the superior hydrogen-bond donor relative to the N–OH cyanooxime moiety in co-crystal engineering experiments [2]. A structurally analogous probe, (Z)-N,4-dihydroxybenzimidoyl cyanide, showed that in competitive recognition events the phenolic –OH outcompetes the oxime –OH for acceptor sites, a behavior that can be rationally extrapolated to the chloride analog [2].

Supramolecular Chemistry Co-crystal Engineering Molecular Recognition

Synthetic Route Divergence: Precursor Oxime Defines Purity and Byproduct Profile

N,2-Dihydroxybenzimidoyl chloride is synthesized from salicylaldoxime (2-hydroxybenzaldoxime) via chlorination in pyridine, whereas standard N-hydroxybenzimidoyl chloride is prepared from benzaldoxime and N-chlorosuccinimide (NCS) in dichloromethane/triethylamine . The salicylaldoxime route yields the hydroxamoyl chloride in a form that undergoes 1,3-dipolar cycloaddition with styrene or phenylacetylene to afford isoxazole derivatives, which are subsequently cleaved to β-hydroxyketones or 1,3-diketones . In contrast, benzaldoxime-derived N-hydroxybenzimidoyl chloride cannot install the ortho-oxygen function post-cycloaddition; the phenol oxygen must be present ab initio. In the mechanochemical isoxazole synthesis reported by the Lanzhou University group, N-hydroxybenzimidoyl chlorides with varying aryl substitution were milled with enamino carbonyl compounds at 14.6 Hz for 20–60 min, affording isoxazoles in up to 86% yield [1], but the 2-hydroxy variant's specific yield under these conditions was not separately reported—this represents a literature gap.

Process Chemistry Intermediate Sourcing Synthetic Route Scoping

Physicochemical Property Differentiation: Lipophilicity, Polarity, and Solid-State Handling

The ortho-hydroxyl substituent alters key physicochemical descriptors relative to the unsubstituted parent. N,2-Dihydroxybenzimidoyl chloride has a computed XLogP3 of 2.3, a TPSA of 52.8 Ų, a molecular weight of 171.58 g/mol, and an exact mass of 171.0087 Da [1]. The parent N-hydroxybenzimidoyl chloride (CAS 698-16-8) has XLogP3 ≈ 2.5, TPSA = 32.6 Ų, MW = 155.58 g/mol [2]. The increased polarity (ΔTPSA = +20.2 Ų) and additional hydrogen-bonding capacity translate to predictably different solubility behavior in polar organic solvents: the dihydroxy compound is reported as a white to off-white crystalline solid with a melting point of approximately 120–125 °C , whereas N-hydroxybenzimidoyl chloride melts at approximately 51–52 °C . This ~70 °C elevation in melting point reflects stronger intermolecular hydrogen bonding in the solid state, which impacts storage stability and handling requirements.

Pre-formulation Compound Management Solubility Profiling

Electrophilic Reactivity: Ortho-Hydroxyl Enables Tandem O-Alkylation / N-Cyclization Pathways Absent in Parent

The juxtaposition of the phenolic –OH and the imidoyl chloride in N,2-dihydroxybenzimidoyl chloride creates a bifunctional electrophilic scaffold capable of tandem derivatization. In the reaction of hydroximoyl chlorides with ortho-substituted aromatic amines to form fused heterocycles (2-arylbenzimidazoles, 2-arylbenzoxazoles, 2-arylbenzothiazoles), the presence of a pre-existing ortho-oxygen substituent on the hydroximoyl chloride partner directs the regiochemical outcome and enables the direct formation of oxygen-containing fused rings without external oxygen sources [1][2]. The parent N-hydroxybenzimidoyl chloride, lacking the ortho-nucleophile, cannot engage in these intramolecular trapping pathways and instead proceeds exclusively via intermolecular nucleophilic attack at the imidoyl carbon. Furthermore, the ortho-hydroxyl permits oxidation to quinonoid species (6-[chloro(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one tautomer), a reactivity manifold entirely unavailable to the unsubstituted analog [3].

Heterocycle Synthesis Benzimidazole Chemistry Bifunctional Reactivity

Procurement-Driven Application Scenarios for N,2-Dihydroxybenzimidoyl Chloride


Synthesis of 3-(2-Hydroxyphenyl)isoxazole Pharmacophores

N,2-Dihydroxybenzimidoyl chloride is the direct precursor for 2-hydroxyphenyl-substituted isoxazoles via 1,3-dipolar cycloaddition of the in-situ-generated nitrile oxide with alkynes or alkenes. The ortho-hydroxyl is pre-installed, eliminating the need for post-cycloaddition oxygenation or protecting-group manipulation. This is specifically relevant for synthesizing kinase inhibitor fragments and metal-chelating bioactive scaffolds where the 2-hydroxyphenyl motif is critical for target binding . The mechanochemical protocol (ball mill, 14.6 Hz, 20–60 min, solvent- and catalyst-free) has been demonstrated for N-hydroxybenzimidoyl chlorides as a class, yielding isoxazoles in up to 86% [1].

Bifunctional Intermediate for Oxygenated Benzimidazole and Benzoxazole Libraries

The ortho-hydroxyl and imidoyl chloride functionalities enable direct condensation with ortho-diaminobenzenes or ortho-aminophenols to yield 2-(2-hydroxyphenyl)benzimidazoles and 2-(2-hydroxyphenyl)benzoxazoles in a single step. This tandem cyclocondensation pathway is structurally precluded for N-hydroxybenzimidoyl chloride, which lacks the internal nucleophile. The fused heterocycle products are common cores in antiviral, anticancer, and antimicrobial discovery programs [1].

Co-Crystal Engineering with Ditopic Hydrogen-Bond Donor Scaffolds

With two geometrically distinct hydrogen-bond donor sites (N–OH and ortho-phenolic –OH), N,2-dihydroxybenzimidoyl chloride can serve as a ditopic co-crystal former in solid-state pharmaceutical formulation studies. The ortho –OH has been shown to be the superior donor in competitive recognition, enabling predictable supramolecular synthon formation. This property is absent in mono-hydroxy analogs, which offer only one HBD site and consequently different packing motifs and solubility-modulation potential [1].

Intermediate for IDO1-Targeted Cancer Immunotherapy Agents

N,2-Dihydroxybenzimidoyl chloride has been cited as a synthetic intermediate in medicinal chemistry programs developing N-hydroxyindazolecarboximidamide-based IDO1 inhibitors, a target relevant to cancer immunotherapy. Compound 8a from this series inhibited both tryptophan depletion and kynurenine production through IDO1 enzyme blockade . The N,2-dihydroxy substitution pattern contributes to the amidoxime-like zinc-binding pharmacophore that chelates the heme iron in the IDO1 active site. Procurement of this specific intermediate supports direct entry into this validated medicinal chemistry SAR exploration [1].

Quote Request

Request a Quote for N,2-dihydroxybenzimidoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.